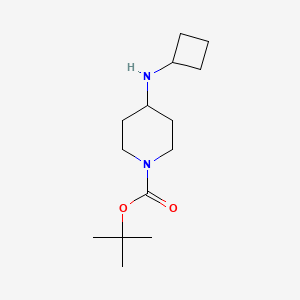

Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-12(8-10-16)15-11-5-4-6-11/h11-12,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMSQUBVXWZAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722569 | |

| Record name | tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812690-41-8 | |

| Record name | 1,1-Dimethylethyl 4-(cyclobutylamino)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812690-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

An In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. This compound is a bespoke synthetic intermediate, valuable for introducing a substituted piperidine moiety into more complex molecular architectures. As a Boc-protected amine, it offers robust stability under various reaction conditions with a straightforward path to deprotection, making it a versatile building block for library synthesis and lead optimization campaigns.[1][2]

A comprehensive understanding of this intermediate's physicochemical properties is not merely academic; it is a prerequisite for its effective and reproducible use in a laboratory setting. Properties such as solubility, melting point, and pKa dictate everything from reaction solvent selection and purification strategies to the ultimate developability of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the core physicochemical properties of this compound and outlines the authoritative, field-proven methodologies for their empirical determination.

Chemical Identity and Structure

Precise identification is the foundation of all subsequent chemical analysis. The fundamental descriptors for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Data not readily available in public databases. |

| Molecular Formula | C₁₄H₂₆N₂O₂ |

| Molecular Weight | 254.37 g/mol |

| SMILES String | C1CC1NC2CCN(CC2)C(=O)OC(C)(C)C |

Core Physicochemical Properties

While specific, experimentally verified data for this exact molecule is not widely published, we can infer expected properties based on its structure and data from analogous compounds. The following table outlines the critical physicochemical parameters and serves as a template for empirical verification.

| Property | Predicted Value / Range | Standard Method | Rationale & Importance in Drug Discovery |

| Melting Point | Expected to be a crystalline solid. The precise range is undetermined. | Capillary Method (ASTM E324)[3] | A sharp melting point range is a primary indicator of purity.[4] It influences storage, handling, and formulation decisions. |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Not Applicable | Due to its molecular weight and functional groups, vacuum distillation would be required, but is generally not relevant for this type of intermediate. |

| Aqueous Solubility | Low to very low. | Shake-Flask Method (Equilibrium)[5] | Poor aqueous solubility can be a major hurdle for bioavailability. Early assessment is critical for formulation and delivery strategies. |

| Solubility in Organic Solvents | High solubility expected in solvents like DMSO, DMF, DCM, and alcohols. | Gravimetric or Spectroscopic Analysis[6] | Essential for defining appropriate conditions for chemical synthesis, purification (chromatography), and creating stock solutions for screening.[6] |

| pKa | Estimated range: 8.5 - 10.0 (for the secondary amine). | Potentiometric Titration | The pKa dictates the ionization state of the molecule at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.[7] |

Experimental Workflows for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the most critical physicochemical properties. These protocols are designed to be self-validating and are grounded in established pharmacopeial and laboratory standards.

Caption: High-level workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

Principle: The melting point of a crystalline solid is a robust indicator of its identity and purity. Impurities typically depress and broaden the melting range.[4] The capillary method is the standard technique recognized by most pharmacopeias.[8]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of material.

-

Packing: Tap the sealed bottom of the capillary on a hard surface to tightly pack the sample into a column of 2-4 mm in height.[8] Proper packing is crucial for uniform heat transfer and accurate measurement.

-

Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find an approximate range.[4]

-

Accurate Determination: Cool the apparatus to at least 10 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂. A pure compound typically has a sharp range of 0.5-1.0 °C.

-

Caption: Step-by-step workflow for melting point determination.

Thermodynamic (Equilibrium) Solubility Determination

Principle: Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. It is a fundamental parameter for predicting oral absorption and guiding formulation development. The shake-flask method is the gold standard for this measurement.[5]

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[5]

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) can be used for complete separation.

-

Quantification:

-

Prepare a series of standard solutions of the compound at known concentrations.

-

Dilute the sample aliquot into a suitable mobile phase or solvent.

-

Analyze the standards and the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the sample aliquot, which represents its equilibrium solubility.

Caption: Workflow for thermodynamic solubility determination.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like this piperidine derivative, it represents the pH at which 50% of the molecules are in their protonated (ionized) form and 50% are in their neutral (free base) form. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically deionized water or a water/co-solvent mixture (e.g., water/methanol) if aqueous solubility is low. An ionic strength adjuster (e.g., KCl) is often added to maintain a constant ionic environment.[9]

-

Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4, 7, and 10) that bracket the expected pKa.

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a base).

-

Data Collection: Record the pH of the solution after each addition of titrant. Collect data points through the entire equivalence point.

-

Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH value at the half-equivalence point (the point where half of the base has been neutralized by the acid).[9] This can be found directly from the graph or by calculating the first derivative of the curve to precisely locate the equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Role in Drug Discovery & Development

This compound is not an API itself, but a critical starting material. The physicochemical properties discussed here are paramount for two key reasons:

-

Synthetic Viability: Solubility in organic solvents dictates the feasibility of its use in coupling reactions. Understanding its reactivity and stability profile prevents yield loss and impurity formation.

-

Predictive Value: The properties of this fragment contribute directly to the properties of the final drug candidate. The basicity (pKa) of the piperidine nitrogen and the lipophilicity of the cyclobutyl group will be retained in the final molecule, influencing its ADME profile. Early characterization of such intermediates allows medicinal chemists to make more informed decisions in designing molecules with drug-like properties.[1][10][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related piperidine derivatives often present the following hazards:

-

Skin Corrosion/Irritation: May cause skin irritation.[12]

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[12]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[13][14]

Standard Handling Precautions:

-

Always handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Avoid generating dust.

-

Crucially, always consult the supplier-specific SDS before handling this chemical.

Conclusion

This compound represents a valuable, specialized building block for the synthesis of novel chemical entities. While comprehensive public data on its properties is limited, this guide provides the technical framework and authoritative methodologies required for its complete physicochemical characterization. The empirical determination of its melting point, solubility, and pKa using the described protocols is an essential step for any research program, ensuring its efficient use in synthesis and enabling the rational design of future drug candidates.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

-

thinkSRS. (n.d.). Melting Point Determination. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Semantic Scholar. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

-

Chem-space. (2022). Compound solubility measurements for early drug discovery. [Link]

-

Pawar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Methyl4-(tert-butoxycarbonylamino)piperidine-1-carboxylate, Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

-

Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)

-

Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. store.astm.org [store.astm.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. lifechemicals.com [lifechemicals.com]

- 7. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 8. thinksrs.com [thinksrs.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. kishida.co.jp [kishida.co.jp]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

Molecular Structure and its Spectroscopic Implications

The structure of tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate contains several key functional groups that will give rise to characteristic signals in its various spectra. Understanding the interplay of these groups is fundamental to accurate spectral interpretation.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target compound will exhibit distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple methylene groups in both the piperidine and cyclobutane rings, as well as the potential for conformational isomers.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (CH₃)₃ | ~1.45 | s | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of the Boc protecting group. |

| Piperidine CH₂ (axial & equatorial) | 1.20 - 1.90 | m | 4H | The methylene protons on the piperidine ring adjacent to the substituted carbon will likely appear as complex multiplets due to axial and equatorial environments.[2] |

| Piperidine CH (methine) | 2.60 - 2.80 | m | 1H | The proton on the carbon bearing the cyclobutylamino group will be a multiplet, coupled to the adjacent methylene protons. |

| Piperidine CH₂ (N-Boc adjacent) | 2.80 - 4.20 | m | 4H | The methylene protons adjacent to the nitrogen of the Boc-protected piperidine ring will be deshielded and appear as broad or complex multiplets.[3] |

| Cyclobutane CH (methine) | 3.00 - 3.30 | m | 1H | The proton on the carbon of the cyclobutane ring attached to the nitrogen will be a multiplet. |

| Cyclobutane CH₂ | 1.60 - 2.20 | m | 6H | The methylene protons of the cyclobutane ring will appear as complex multiplets in the aliphatic region. |

| Amine NH | 1.50 - 2.50 | br s | 1H | The secondary amine proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| tert-Butyl (CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| tert-Butyl C(CH₃)₃ | ~79.5 | The quaternary carbon of the tert-butyl group, characteristic of the Boc protecting group. |

| Piperidine C-N (Boc) | ~40-45 | The carbons of the piperidine ring adjacent to the nitrogen are deshielded by the electronegative nitrogen. |

| Piperidine C (substituted) | ~50-55 | The carbon of the piperidine ring bearing the cyclobutylamino group. |

| Piperidine C | ~30-35 | The other methylene carbons of the piperidine ring. |

| Cyclobutane C-N | ~50-55 | The carbon of the cyclobutane ring attached to the nitrogen. |

| Cyclobutane CH₂ | ~20-30 | The methylene carbons of the cyclobutane ring. |

| Carbonyl C=O | ~155 | The carbonyl carbon of the carbamate group. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. For complex regions, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.[1]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=O, and C-N bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak to Medium | A single weak to medium band is characteristic of a secondary amine N-H stretch.[4][5] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | These absorptions arise from the C-H stretching vibrations of the piperidine, cyclobutane, and tert-butyl groups.[6] |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | A strong absorption in this region is a hallmark of the carbonyl group in the Boc protecting group.[5] |

| N-H Bend (Secondary Amine) | 1550 - 1650 | Medium | The N-H bending vibration of the secondary amine. |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium | The C-N stretching vibrations of the piperidine and cyclobutylamino groups.[4] |

| N-H Wag (Secondary Amine) | 665 - 910 | Broad, Strong | A broad and strong band in this region is characteristic of the out-of-plane N-H wagging of a secondary amine.[4] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, use a salt plate (e.g., NaCl).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₂₆N₂O₂) is 254.37 g/mol . The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ (m/z 255.2) is expected, though it may be of low abundance.

-

Major Fragmentation Pathways:

-

Loss of tert-butyl group (-57): A prominent peak at m/z 198 corresponding to the loss of the tert-butyl group is anticipated.

-

Loss of isobutylene (-56): Fragmentation of the Boc group can also occur via the loss of isobutylene, resulting in a peak at m/z 199.[7][8]

-

Loss of the Boc group (-100): A significant fragment at m/z 155, corresponding to the piperidine-cyclobutylamine core after loss of the entire Boc group, is likely.

-

Cleavage of the piperidine ring: Various fragments resulting from the cleavage of the piperidine ring are also possible.[9]

-

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the molecular ion.[10]

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules, researchers can confidently interpret the experimental data they acquire for this and related compounds. The provided protocols offer a starting point for the practical acquisition of high-quality spectroscopic data.

References

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- PubMed. (2008).

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (n.d.). Interpreting Infrared Spectra.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Reddit. (2023).

- ResearchGate. (n.d.). Complete assignments of NMR peaks of Piperine.

- Atlantis Press. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- OSTI.gov. (2018).

- University of California, Los Angeles. (n.d.).

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

Abstract

Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical framework for evaluating the solubility and stability of this molecule. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles, predictive analyses, and detailed experimental protocols necessary to generate this critical information. It is designed for researchers, chemists, and formulation scientists to establish a robust physicochemical profile, ensuring the compound's suitability for further development.

Introduction and Molecular Overview

This compound belongs to a class of compounds featuring a piperidine core, a structure prevalent in many marketed drugs. The molecule's structure is characterized by a secondary amine (the cyclobutylamino group) and a tert-butyloxycarbonyl (Boc) protected amine within the piperidine ring. The Boc group is a common protecting group in organic synthesis, known for its stability in basic conditions and lability in acidic environments.[1][2][3] This dual nature dictates many of the compound's stability characteristics.

A comprehensive understanding of solubility and stability is not merely an academic exercise; it is a critical determinant of a drug candidate's success. Solubility directly influences bioavailability, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or toxic byproducts.[4] This guide will provide the necessary protocols to de-risk development by thoroughly characterizing these attributes.

Predicted Physicochemical Properties and Rationale

Based on its chemical structure, we can predict the general behavior of this compound.

-

Solubility Profile : The molecule possesses both lipophilic (tert-butyl, cyclobutyl groups) and polar (amine, carbamate) functionalities. This amphiphilic nature suggests moderate solubility in a range of organic solvents. Aqueous solubility is expected to be low due to the significant nonpolar hydrocarbon content. The secondary amine is basic and can be protonated at low pH, which would increase aqueous solubility.

-

Stability Profile : The primary points of chemical instability are:

-

Acid-catalyzed Deprotection : The N-Boc group is notoriously sensitive to acid.[1][2][3][5] Exposure to acidic conditions, even mild ones, can cleave the Boc group to yield the corresponding free piperidine and release isobutylene and carbon dioxide.

-

Oxidation : The secondary amine of the cyclobutylamino group could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

-

The following diagram illustrates the structure and its key functional groups relevant to solubility and stability.

Sources

An In-Depth Technical Guide to the Cyclobutylamino Piperidine Moiety in Modern Drug Discovery

Abstract

The cyclobutylamino piperidine moiety has emerged as a uniquely privileged scaffold in contemporary medicinal chemistry, transitioning from a niche structural element to a cornerstone of several breakthrough therapies.[1][2] Its growing prevalence is attributed to a favorable combination of physicochemical properties, including its ability to confer metabolic stability, modulate lipophilicity, and provide a three-dimensional vector for precise interaction with biological targets.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, pharmacological relevance, and application of this moiety. We will delve into its role in the design of potent and selective kinase inhibitors, GPCR modulators, and other therapeutic agents, supported by case studies of approved drugs such as Abemaciclib and Ibrutinib. Furthermore, this document outlines detailed experimental protocols for the characterization of compounds containing this scaffold, aiming to equip discovery teams with the practical knowledge required to leverage its full potential.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is one ofthe most ubiquitous heterocyclic scaffolds in FDA-approved drugs, valued for its chemical stability and versatile substitution patterns.[4][5][6] The addition of a cyclobutylamino group introduces a distinct set of properties that medicinal chemists have increasingly exploited to overcome common drug discovery challenges.

The cyclobutyl group, a strained carbocycle, offers several advantages:

-

Conformational Restriction: It locks the adjacent amine and piperidine ring into a more defined orientation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[7]

-

Metabolic Stability: The cyclobutane ring itself is relatively inert to metabolic degradation. Its attachment to the piperidine nitrogen can also shield adjacent positions from enzymatic action, improving the pharmacokinetic profile of the parent molecule.[3]

-

Improved Physicochemical Properties: The non-planar, three-dimensional nature of the cyclobutyl group can disrupt planarity, often leading to increased aqueous solubility and reduced intermolecular stacking—properties that enhance druggability.[7][8]

-

Vector for Hydrophobic Interactions: The cyclobutyl group provides an ideal vector to occupy small, hydrophobic pockets within a protein's binding site, contributing to both affinity and selectivity.[9]

These features have made the cyclobutylamino piperidine moiety a frequent component in scaffolds designed for various target classes, most notably protein kinases.

Synthetic Strategies for Cyclobutylamino Piperidine Derivatives

The efficient synthesis of the cyclobutylamino piperidine core is critical for its exploration in drug discovery programs. The primary and most common approach involves the reductive amination of a piperidine derivative with cyclobutanone.

General Synthetic Workflow: The choice of a specific synthetic route often depends on the desired substitution pattern on the piperidine ring and the overall complexity of the target molecule. A common strategy involves the late-stage introduction of the cyclobutylamino group to a functionalized piperidine core.

Diagram 1: General Synthetic & Evaluation Workflow

Caption: High-level workflow from synthesis to initial pharmacological evaluation.

Pharmacological Applications and Case Studies

The cyclobutylamino piperidine moiety has demonstrated significant utility across multiple therapeutic areas, with its most profound impact seen in oncology through the development of highly selective kinase inhibitors.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

Abemaciclib (Verzenio®) is a selective inhibitor of CDK4 and CDK6, kinases that are critical for cell cycle progression.[10] Approved for the treatment of certain types of breast cancer, Abemaciclib's structure prominently features a 2-(cyclobutylamino)piperidine fragment.[11][12]

-

Mechanism of Action: CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the retinoblastoma (Rb) protein.[13] This phosphorylation releases the E2F transcription factor, allowing the cell to transition from the G1 to the S phase of the cell cycle. Abemaciclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[11][13]

-

Role of the Moiety: The cyclobutylamino piperidine group in Abemaciclib extends into a hydrophobic region of the ATP-binding cleft. X-ray crystallography studies reveal that the cyclobutyl group makes key van der Waals contacts that contribute significantly to the compound's high potency and selectivity for CDK4/6 over other kinases.[10][14] The piperidine ring itself serves as a rigid scaffold, correctly positioning the cyclobutylamino group and the rest of the molecule for optimal interaction with hinge residues in the kinase domain.[11]

Diagram 2: Abemaciclib Mechanism of Action

Caption: Simplified CDK4/6 pathway and the inhibitory action of Abemaciclib.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Ibrutinib (Imbruvica®) is a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[15] It is approved for treating various B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[16][17] While Ibrutinib itself does not contain the cyclobutylamino piperidine moiety, its mechanism and the broader class of BTK inhibitors provide context for the moiety's application. The core mechanism involves disrupting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[18][19] Ibrutinib achieves this by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[18]

The principles of targeting kinase hydrophobic pockets, as exemplified by Abemaciclib, are broadly applicable. Structure-activity relationship (SAR) studies in kinase inhibitor design often explore various alkyl and cycloalkyl groups to optimize binding in these pockets.[9][20][21] The cyclobutylamino piperidine moiety represents a highly successful solution in this exploration, providing a balance of potency, selectivity, and favorable drug-like properties.

Other Therapeutic Areas

Beyond kinase inhibitors, the cyclobutylamino piperidine scaffold has been explored in other target classes:

-

GPCR Modulators: The moiety has been incorporated into ligands for G protein-coupled receptors (GPCRs), such as histamine H3 receptor antagonists for cognitive enhancement.[22] In this context, the N-cyclobutyl group on the piperidine ring often serves to modulate receptor subtype selectivity and pharmacokinetic properties.[23][24]

-

Enzyme Inhibitors: The scaffold is present in inhibitors of various enzymes where the cyclobutyl group can access hydrophobic subsites, contributing to binding affinity.[9]

Key Experimental Protocols

Validating the pharmacological relevance of a compound containing the cyclobutylamino piperidine moiety requires a tiered approach, moving from biochemical target engagement to cellular functional effects.[25]

Protocol: Biochemical Kinase Inhibition Assay

This protocol provides a framework for determining the potency (e.g., IC50) of a test compound against a target kinase. Modern non-radioactive formats are preferred for their safety and high-throughput compatibility.[26][27]

Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

Materials:

-

Purified, active recombinant kinase.

-

Fluorescently labeled substrate (e.g., a peptide with a GFP or fluorescein tag).

-

Europium-labeled antibody specific for the phosphorylated substrate.

-

ATP at a concentration near the K_m,app of the kinase.[28]

-

Assay buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT).

-

Test compound serially diluted in DMSO.

-

Low-volume 384-well plates (e.g., black, non-binding surface).

-

TR-FRET compatible plate reader.

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate. Include DMSO-only wells (0% inhibition) and a known inhibitor or no-enzyme wells (100% inhibition) as controls.

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and the fluorescently labeled substrate in assay buffer. Add this mix to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate Reaction: Prepare a solution of ATP in assay buffer and add it to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for the optimized reaction time (e.g., 60-90 minutes) at room temperature. The time should be within the linear range of the reaction.[29]

-

Detection: Add the Eu-labeled phospho-specific antibody in a stop/detection buffer containing EDTA. The EDTA will chelate Mg2+ and stop the kinase reaction.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow antibody-substrate binding.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Proliferation/Viability Assay

This protocol assesses the functional consequence of target inhibition in a cellular context, such as the anti-proliferative effect of a CDK4/6 inhibitor on a cancer cell line.[30][31]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.

Methodology: ATP-based Luminescence Assay (e.g., CellTiter-Glo®)

Materials:

-

Cancer cell line known to be dependent on the target pathway (e.g., ER+ breast cancer cell line like MCF-7 for a CDK4/6 inhibitor).

-

Complete cell culture medium.

-

Test compound serially diluted in DMSO.

-

White, clear-bottom 96-well or 384-well cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.[32]

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into the microplates at a pre-determined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add the medium containing the test compound. Include DMSO vehicle controls.

-

Incubation: Return the plates to the incubator for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control wells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the GI50 value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the cyclobutylamino piperidine moiety can yield critical insights into optimizing a compound's pharmacological profile.

Diagram 3: Key SAR Interrogation Points

Caption: Key points for chemical modification to explore SAR.

-

Varying the Cycloalkyl Group: Replacing the cyclobutyl ring with cyclopropyl, cyclopentyl, or cyclohexyl groups is a common strategy. This systematically probes the size of the hydrophobic pocket and can significantly impact potency and selectivity. Often, the cyclobutyl ring represents a "sweet spot," providing sufficient hydrophobic contact without the potential steric clashes or unfavorable conformational flexibility of larger rings.

-

Piperidine Substitution: Adding substituents to the piperidine ring itself can introduce new interaction points, improve physicochemical properties like solubility, or block sites of metabolism.[8]

-

Stereochemistry: The stereochemistry at substituted positions on the piperidine ring can be critical for activity, as different stereoisomers will project vectors into different regions of space.[8]

Table 1: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series

| Compound ID | R Group (Cycloalkyl) | Piperidine Substitution | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |

| 1a | Cyclobutyl | H | 15 | 0.25 |

| 1b | Cyclopropyl | H | 150 | 2.8 |

| 1c | Cyclopentyl | H | 25 | 0.40 |

| 1d | Cyclobutyl | 4-fluoro | 12 | 0.21 |

| 1e | Cyclobutyl | 3-methyl | 98 | 1.5 |

This data is illustrative and does not represent a specific published series.

Future Perspectives and Conclusion

The cyclobutylamino piperidine moiety is a testament to the power of rational, structure-based drug design. Its proven success in targeting challenging protein classes like kinases solidifies its position as a highly valuable scaffold in the medicinal chemist's toolkit. Future applications will likely see its continued use in oncology and its expansion into other areas such as neurodegenerative diseases and inflammatory disorders, where modulation of kinases and GPCRs is a key therapeutic strategy. The continued development of novel synthetic methodologies will further enable the exploration of more complex and diverse chemical matter around this privileged core. By understanding its fundamental contributions to molecular recognition and pharmacokinetic properties, drug discovery teams can continue to leverage the cyclobutylamino piperidine scaffold to develop the next generation of targeted therapeutics.

References

-

The structure of three CDK4/6 inhibitors and binding modes for... - ResearchGate. (n.d.). Retrieved from [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. (n.d.). Retrieved from [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. Retrieved from [Link]

-

Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (2014). National Institutes of Health. Retrieved from [Link]

-

High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2009). ResearchGate. Retrieved from [Link]

-

Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. (2021). The Oncologist. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

-

Bioassays for anticancer activities. (2013). PubMed. Retrieved from [Link]

-

A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. (2022). National Institutes of Health. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]

-

(PDF) Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN. (2018). ResearchGate. Retrieved from [Link]

-

Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). PubMed Central. Retrieved from [Link]

-

What is the mechanism of Ibrutinib?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Chemical structure of the different CDK inhibitors. 1. Abemaciclib[33]. 2. Palbociclib[9]. 3. Ribociclib[5]. - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanism of Action - CLL/SLL. (n.d.). IMBRUVICA® (ibrutinib) HCP. Retrieved from [Link]

-

The Mechanism of Action of Ibrutinib. (2013). Targeted Oncology. Retrieved from [Link]

-

Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. (2018). PubMed Central. Retrieved from [Link]

-

Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Institutes of Health. Retrieved from [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). National Institutes of Health. Retrieved from [Link]

-

Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. (2014). PubMed. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

-

Scaffold-based design of kinase inhibitors for cancer therapy. (2010). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. Retrieved from [Link]

-

Piperidine-based drug discovery. (2017). University of Arizona. Retrieved from [Link]

-

STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. (n.d.). ASHP Publications. Retrieved from [Link]

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

-

Piperidine containing FDA approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug Design: Structure-Activity Relationship (SAR). (2019). Caucasus Journal of Health Sciences and Public Health. Retrieved from [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2017). PubMed Central. Retrieved from [Link]

-

Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N- (piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. (2012). WashU Medicine Research Profiles. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024). PubMed. Retrieved from [Link]

-

GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. (2019). PubMed Central. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. researchgate.net [researchgate.net]

- 11. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 19. imbruvicahcp.com [imbruvicahcp.com]

- 20. publications.ashp.org [publications.ashp.org]

- 21. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]

- 22. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 27. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 28. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. noblelifesci.com [noblelifesci.com]

- 33. researchgate.net [researchgate.net]

Role of Boc-protected piperidines in medicinal chemistry

An In-depth Technical Guide to the Role of Boc-Protected Piperidines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2][3][4] The synthesis of complex, highly functionalized piperidine derivatives, however, necessitates a robust and strategic approach to manage the reactivity of the piperidine nitrogen. This guide provides an in-depth technical exploration of the tert-butoxycarbonyl (Boc) protecting group's pivotal role in this context. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide validated experimental protocols, and illustrate the strategic application of Boc-protected piperidines in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The Strategic Imperative of Amine Protection in Piperidine Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery, prized for its conformational flexibility and ability to engage in crucial interactions with biological targets.[4] Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][3] However, the nucleophilic nature of the secondary amine within the piperidine ring presents a significant synthetic challenge. Unchecked, this amine can engage in unwanted side reactions, compromising reaction yields and purity.

To orchestrate complex synthetic sequences, chemists rely on protecting groups to temporarily mask the piperidine nitrogen. This allows for selective modifications at other positions on the ring or on appended functional groups.[5][6] The ideal protecting group must be easy to install, stable to a wide range of reaction conditions, and, critically, easy to remove selectively and in high yield. The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for this purpose.[7]

The Boc Group: A Versatile Sentinel for the Piperidine Nitrogen

The Boc group is an acid-labile protecting group that converts the reactive secondary amine of piperidine into a less nucleophilic carbamate.[8][9] This transformation is fundamental to its utility, rendering the nitrogen inert to many reagents used in subsequent synthetic steps.

The Chemistry of Boc Protection and Deprotection

Mechanism of Boc Protection:

The most common method for introducing the Boc group involves the reaction of the piperidine amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[7][9][10] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. A base, such as triethylamine (TEA) or sodium hydroxide, is often employed to deprotonate the amine, enhancing its nucleophilicity and neutralizing the resulting acidic byproduct.[8][9][10]

Caption: Boc protection of a piperidine nitrogen.

Mechanism of Boc Deprotection:

The defining characteristic of the Boc group is its lability under acidic conditions.[8][10] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[9][10] This initiates a fragmentation cascade, leading to the formation of a stable tertiary carbocation (the tert-butyl cation), which then typically eliminates a proton to form isobutene gas. The resulting carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and regenerate the free amine.[8][9][10]

Caption: Acid-catalyzed deprotection of N-Boc-piperidine.

Orthogonal Protection Strategies

A key advantage of the Boc group is its orthogonality with other common amine protecting groups.[11] This means that one group can be selectively removed in the presence of another, a critical requirement for the synthesis of complex molecules with multiple amine functionalities.[12]

| Protecting Group | Deprotection Condition | Stability |

| Boc | Strong Acid (e.g., TFA, HCl)[8] | Stable to base, nucleophiles, and catalytic hydrogenation.[12] |

| Fmoc | Base (e.g., Piperidine in DMF)[8] | Stable to acid and catalytic hydrogenation.[12] |

| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[8] | Stable to acid and base.[12] |

This orthogonality allows for intricate synthetic planning, enabling chemists to unmask specific reactive sites at will.

Experimental Methodologies: A Practical Guide

The successful application of Boc-protected piperidines hinges on reliable and reproducible experimental protocols. The following sections provide self-validating, step-by-step methodologies for the protection and deprotection of piperidine derivatives.

Protocol: N-Boc Protection of Piperidine

This protocol describes a standard procedure for the Boc protection of a piperidine derivative using Boc anhydride and a base.

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or 1M Sodium Hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)[9][13]

-

Magnetic stirrer and standard laboratory glassware

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., TEA, 1.2 eq). The use of a base enhances the nucleophilicity of the amine and neutralizes the acid formed during the reaction.[10]

-

To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the same solvent. The slight excess of (Boc)₂O ensures complete conversion of the starting material.

-

Stir the reaction mixture at room temperature.[13] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-protected piperidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol: N-Boc Deprotection of Piperidine

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA), a common and highly effective method.

Materials:

-

N-Boc-protected piperidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Dichloromethane (DCM), anhydrous[14]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnetic stirrer and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.[14]

-

Cool the solution to 0°C using an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

-

Slowly add TFA (5-10 eq) to the stirred solution.[14] The large excess of strong acid ensures rapid and complete cleavage of the Boc group.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours.[14][15] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[16]

-

Work-up: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic. This neutralizes the TFA and converts the ammonium salt product to the free amine.[14]

-

Extract the aqueous layer multiple times with DCM or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Field-Proven Insights & Troubleshooting:

-

Side Reactions: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the substrate, leading to impurities.[17] If this is a concern, scavengers such as anisole or thioanisole can be added to the reaction mixture.[18]

-

Alternative Reagents: For substrates sensitive to TFA, other acidic conditions can be employed, such as 4M HCl in 1,4-dioxane or ethyl acetate.[13][16][19]

-

Product Isolation: The deprotected amine is often isolated as its hydrochloride or trifluoroacetate salt, which can sometimes be precipitated directly from the reaction mixture by adding a non-polar solvent like diethyl ether.[14]

The Impact of Boc-Protected Piperidines on Drug Discovery

Boc-protected piperidines are not merely synthetic curiosities; they are indispensable building blocks in the creation of life-saving medicines.[20][21][22] Their stability and predictable reactivity allow for their use as key intermediates in multi-step syntheses of complex APIs.[5][20]

Caption: General workflow for utilizing Boc-protected piperidines in API synthesis.

Case Studies:

-

(R)-3-(Boc-Amino)piperidine: This chiral intermediate is a critical building block for a class of oral antidiabetic drugs known as DPP-IV inhibitors.[21] Its precise stereochemistry is essential for the pharmacological activity of drugs like Alogliptin and Linagliptin .[21] The Boc group protects the exocyclic amine while allowing for modifications at the piperidine nitrogen.

-

N-Boc-4-Hydroxypiperidine: This compound serves as a key intermediate in the synthesis of numerous pharmaceuticals.[23] The hydroxyl group can be further functionalized or used as a handle for coupling reactions, while the Boc group ensures the piperidine nitrogen remains unreactive until its strategic removal.[23]

-

3-(N-Boc amino) piperidine derivatives: These are versatile intermediates that allow for a wide range of selective modifications on the piperidine ring, facilitating the synthesis of various drug analogs. They are present in pharmaceuticals such as Tofacitinib .

Conclusion

The tert-butoxycarbonyl protecting group is a powerful and indispensable tool in the field of medicinal chemistry, particularly in the synthesis of piperidine-containing pharmaceuticals. Its ease of application, stability under diverse conditions, and selective, high-yield removal under acidic conditions provide chemists with the control necessary to construct complex molecular architectures. The strategic use of Boc-protected piperidine intermediates has streamlined the synthesis of numerous important drugs and continues to be a cornerstone of modern drug discovery and development. As synthetic methodologies evolve, the fundamental principles of Boc protection will undoubtedly remain a critical component of the medicinal chemist's toolkit.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Henan TIEI Chemical Co.,Ltd. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Boc Deprotection - TFA. Common Organic Chemistry. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. ResearchGate. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

-

Piperidine-based drug discovery. ResearchGate. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

-

Methyl N-BOC-piperidine-3-carboxylate. LookChem. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]

-

Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Stanford Chemicals. [Link]

-

Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]

-

Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. jk-sci.com [jk-sci.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. BOC Protection and Deprotection [ms.bzchemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 20. innospk.com [innospk.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

- 23. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

The Piperidine Scaffold: A Cornerstone of Modern Therapeutic Innovation

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its structural motif is a recurring theme in a vast array of natural alkaloids and synthetic pharmaceuticals, integral to the therapeutic efficacy of over twenty classes of drugs.[1][2] From potent analgesics to targeted anticancer agents and novel antiviral compounds, the versatility of the piperidine scaffold continues to make it a focal point of drug discovery and development.[3][4] This guide offers a comprehensive exploration of the synthesis, characterization, and therapeutic application of novel piperidine derivatives, providing researchers and drug development professionals with a technically grounded and experientially informed perspective on this privileged structure.

Part 1: The Synthetic Versatility of the Piperidine Core

The construction of novel piperidine derivatives is a testament to the ingenuity of modern organic synthesis. The choice of synthetic strategy is paramount, dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity. Methodologies can be broadly categorized into three main approaches: modification of a pre-existing piperidine ring, de novo synthesis through cyclization reactions, and convergent multicomponent reactions.[5][6]

A prevalent and efficient method for piperidine synthesis involves the hydrogenation of pyridine precursors.[2] This approach allows for the conversion of readily available and diversely substituted pyridines into their saturated piperidine counterparts. Catalytic systems for this transformation have evolved significantly, with modern methods employing heterogeneous catalysts based on metals like cobalt, ruthenium, and nickel, often enabling reactions to proceed under milder conditions, including in aqueous solvents.[2][7] For instance, a heterogeneous cobalt catalyst supported on titanium nanoparticles has demonstrated high yields and selectivity in acid-free hydrogenations.[7]

Intramolecular cyclization reactions represent another powerful strategy for constructing the piperidine ring.[7] These reactions, which can be catalyzed by various metals or proceed through radical pathways, involve the formation of a new bond within a linear precursor to close the six-membered ring.[7][8] For example, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a direct route to substituted piperidines.[2] Similarly, palladium-catalyzed enantioselective approaches have been developed, utilizing novel ligands to achieve high stereocontrol.[7]

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the rapid assembly of complex piperidine derivatives from three or more starting materials in a single step.[6] The Ugi four-component reaction (Ugi-4CR), for instance, is a versatile MCR that has been successfully employed to generate diverse libraries of 1,4,4-trisubstituted piperidines with a wide range of substitution patterns.[6] This approach is particularly valuable in the early stages of drug discovery for generating compound libraries for high-throughput screening.[6]

Featured Synthetic Protocol: Ugi Four-Component Reaction for 1,4,4-Trisubstituted Piperidines

This protocol outlines a general procedure for the synthesis of a library of 1,4,4-trisubstituted piperidines, a class of compounds that has shown promise as antiviral agents.[6]

Step 1: Preparation of Starting Materials

-

A solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., methanol) is prepared.

-

The corresponding aldehyde or ketone (1.0 eq.) is added to the solution.

-

The isocyanide (1.0 eq.) is then added to the reaction mixture.

-

Finally, the carboxylic acid (1.0 eq.) is added.

Step 2: Reaction Execution

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,4,4-trisubstituted piperidine derivative.

Part 2: The Broad Pharmacological Landscape of Piperidine Derivatives

The prevalence of the piperidine scaffold in pharmaceuticals is a direct consequence of its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[4][9] The conformational flexibility of the piperidine ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[10][11]

Anticancer Applications

Piperidine derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[12][13] These compounds can target key signaling pathways involved in cell proliferation, survival, and metastasis.[12] For example, certain piperidine derivatives have been shown to inhibit receptor tyrosine kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in the development of various cancers, including non-small cell lung cancer.[1] Others act as inhibitors of IκB kinase (IKKb), a key enzyme in the NF-κB signaling pathway, which plays a crucial role in chronic inflammation and cancer progression.[1] Furthermore, some piperidine-containing compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[14]

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in drugs targeting the central nervous system.[10] Its physicochemical properties often facilitate crossing the blood-brain barrier, a critical requirement for CNS-active drugs.[1] A prominent example is Donepezil, a piperidine derivative that acts as an acetylcholinesterase (AChE) inhibitor and is a leading treatment for Alzheimer's disease.[1][8] The benzyl-piperidine group in Donepezil provides strong binding to the catalytic site of AChE.[1] Researchers have explored numerous analogs of Donepezil, incorporating different substituents to modulate its activity and selectivity for both AChE and butyrylcholinesterase (BuChE).[1] Additionally, piperidine derivatives have been developed as antipsychotics, analgesics, and modulators of various CNS receptors, including opioid and sigma receptors.[2][15]

Antiviral and Antimicrobial Activity